molecular formula C6H7N3O B091857 N-(Pyrimidin-4-yl)acetamide CAS No. 16166-22-6

N-(Pyrimidin-4-yl)acetamide

Katalognummer: B091857
CAS-Nummer: 16166-22-6
Molekulargewicht: 137.14 g/mol
InChI-Schlüssel: MVCZKPMTGFFULA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Pyrimidin-4-yl)acetamide is an organic compound with the molecular formula C6H7N3O. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features a pyrimidine ring substituted with an acetamide group at the 4-position, making it a valuable scaffold in drug discovery and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-(Pyrimidin-4-yl)acetamide can be synthesized through various methods. One common approach involves the reaction of pyrimidine-4-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, yielding this compound after purification .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as solvent extraction, crystallization, and recrystallization to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: N-(Pyrimidin-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of N-(Pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways . These interactions are crucial for its biological activity and therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

N-(Pyrimidin-4-yl)acetamide is a compound characterized by a pyrimidine ring substituted with an acetamide group. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and drug discovery. This article explores the biological activity of this compound, including its potential applications, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound has a molecular formula of C7_7H8_8N4_4O and a molecular weight of approximately 139.14 g/mol. The compound features a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with the acetamide group attached at position 4. This specific arrangement plays a crucial role in its biological interactions and pharmacological profile.

Antimicrobial and Antiparasitic Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth and showing potential as an antiparasitic agent. For instance, studies have highlighted its efficacy against resistant strains of parasites, suggesting its utility in developing new treatments for infections .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its structural similarities to other pyrimidine derivatives suggest potential pathways for modulating inflammatory responses. In vitro studies have shown that this compound can inhibit specific enzymes involved in inflammatory processes, making it a candidate for further research in treating inflammatory diseases .

Neuropharmacological Applications

This compound has been explored for its neuropharmacological effects, particularly as a potential treatment for neurological disorders. In animal models, it has demonstrated favorable results in reducing seizure activity, indicating its promise as an anticonvulsant agent. The compound's ability to interact with neurotransmitter systems is under investigation to elucidate its mechanism of action .

While the precise mechanism of action for this compound remains unclear, studies suggest it may interact with various biological targets through competitive inhibition or receptor modulation. Molecular docking studies have provided insights into potential binding sites on target proteins, which could lead to further understanding of its pharmacodynamics .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Features Biological Activity
N-(Pyridin-4-yl)acetamidePyridine ring structurePotential anti-inflammatory effects
N-(Pyrazol-1-yl)acetamidePyrazole ring instead of pyrimidineAntitumor properties
N-(Thiazol-2-yl)acetamideThiazole ring incorporatedAntimicrobial activity
N-(Quinolin-4-yl)acetamideQuinoline structureDiverse pharmacological effects

This compound is distinguished by the specific positioning of nitrogen within the pyrimidine ring, which influences its reactivity and biological interactions differently than other similar compounds.

Case Studies

Several case studies have highlighted the pharmacological potential of this compound:

  • Anticonvulsant Activity : In a study involving pentylenetetrazole-induced seizures in rats, this compound was found to significantly reduce seizure frequency and severity, suggesting its efficacy as an anticonvulsant agent .
  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties of various pyrimidine derivatives, where this compound exhibited superior activity against resistant bacterial strains compared to traditional antibiotics .
  • Neuroprotective Effects : Research into neuroprotective properties showed that this compound could improve cognitive function in rodent models of Parkinson's disease, indicating its potential as a therapeutic agent for neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(Pyrimidin-4-yl)acetamide derivatives, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. For example, coupling chlorophenoxy acetic acid derivatives with indole-pyrimidine intermediates under controlled temperatures (60–80°C) and inert atmospheres (e.g., nitrogen) to minimize side reactions. Solvent choice (e.g., DMF or THF) and catalyst selection (e.g., Pd-based catalysts for cross-coupling) are critical for yield optimization. Post-synthesis purification via column chromatography or recrystallization ensures purity .

Q. How is structural integrity confirmed for this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is used to verify substituent positions and hydrogen bonding patterns. Infrared (IR) spectroscopy identifies functional groups like amide bonds (C=O stretch at ~1650–1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) monitors purity (>95% required for biological assays). For example, 1H NMR signals at δ 2.03 ppm (CH3) and δ 7.69 ppm (pyrimidine protons) confirm substituent placement in related derivatives .

Q. What spectroscopic techniques are recommended for characterizing stability under varying pH conditions?

  • Methodological Answer : UV-Vis spectroscopy tracks absorbance changes in buffers (pH 2–12) to assess protonation/deprotonation effects. Stability studies combine Liquid Chromatography-Mass Spectrometry (LC-MS) to detect degradation products. For instance, LC-MS data (m/z 376.0 [M+H]+) confirmed stability of N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide in neutral pH .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity or protein binding kinetics). Reproducibility requires standardized protocols:

  • Use isogenic cell lines to minimize genetic variability.
  • Validate target engagement via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
  • Compare substituent effects; fluorinated groups (e.g., in 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide) enhance hydrophobic interactions, altering IC50 values .

Q. What computational strategies predict binding interactions between this compound derivatives and kinase targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) identifies binding poses in ATP-binding pockets. Molecular Dynamics (MD) simulations (NAMD/GROMACS) assess stability over 100-ns trajectories. For example, derivatives with pyrazolo[3,4-d]pyrimidine cores showed stronger hydrogen bonding with EGFR kinase (ΔG = −9.2 kcal/mol) compared to pyridine analogs .

Q. How do structural modifications influence the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer : LogP values (e.g., 4.9965 for fluorinated derivatives) correlate with lipophilicity and blood-brain barrier penetration. Introduce polar groups (e.g., hydroxyl or carboxyl) to improve aqueous solubility. In vivo studies in rodent models track bioavailability using LC-MS/MS quantification .

Q. What experimental designs validate the selectivity of this compound derivatives for specific biological targets?

  • Methodological Answer : Competitive binding assays with radiolabeled ligands (e.g., [³H]-ATP) quantify inhibition constants (Ki). Off-target profiling via kinase panels (e.g., Eurofins KinaseProfiler) identifies cross-reactivity. For instance, N-(3,4-dimethoxyphenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide showed >50-fold selectivity for JAK2 over JAK1 .

Q. Data Analysis and Optimization

Q. How are reaction yields optimized in large-scale syntheses of this compound derivatives?

  • Methodological Answer : Automated continuous flow reactors reduce reaction times and improve consistency (e.g., 64% yield achieved for N-(4-(pyridin-3-yl)phenyl)acetamide). High-throughput screening (HTS) identifies optimal catalysts (e.g., Pd/C for Suzuki couplings) and solvent systems (e.g., ethanol/water mixtures) .

Q. What statistical methods are used to analyze structure-activity relationship (SAR) data?

  • Methodological Answer : Multivariate regression models (e.g., partial least squares) correlate substituent descriptors (e.g., Hammett σ values) with bioactivity. Cluster analysis groups derivatives by efficacy; for example, methyl groups at the pyrimidine 4-position enhanced antiproliferative activity in MCF-7 cells (p < 0.01) .

Q. How do researchers address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer : Pharmacokinetic/pharmacodynamic (PK/PD) modeling bridges gaps by incorporating parameters like plasma protein binding and metabolic half-lives. For example, N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide showed reduced in vivo efficacy due to rapid glucuronidation, resolved by prodrug modification .

Eigenschaften

IUPAC Name

N-pyrimidin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-5(10)9-6-2-3-7-4-8-6/h2-4H,1H3,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCZKPMTGFFULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10311851
Record name 4-acetamidopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16166-22-6
Record name 16166-22-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246063
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-acetamidopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 4-aminopyrimidine (1.0 equiv.) was dissolved in THF and acetic anhydride (5 equiv.) and triethylamine (1.5 equiv.) were added and the mixture was stirred at room temperature. The volatiles were removed in vacuo and the residue purified by preparative silica gel TLC to give the 4-acetamidopyrimidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Pyrimidin-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(Pyrimidin-4-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(Pyrimidin-4-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(Pyrimidin-4-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(Pyrimidin-4-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(Pyrimidin-4-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.